molecular formula C8H13N B13833278 4-Azatricyclo[5.2.0.0~1,4~]nonane CAS No. 330197-23-4

4-Azatricyclo[5.2.0.0~1,4~]nonane

Katalognummer: B13833278
CAS-Nummer: 330197-23-4
Molekulargewicht: 123.20 g/mol
InChI-Schlüssel: UBVGPGMGPBDSJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Azatricyclo[5200~1,4~]nonane is a complex organic compound characterized by a unique tricyclic structure

Vorbereitungsmethoden

The synthesis of 4-Azatricyclo[5.2.0.0~1,4~]nonane involves several steps. One common method includes the use of a carbonium ion-mediated rearrangement. This process typically starts with a precursor compound, which undergoes a series of reactions to form the tricyclic structure. The reaction conditions often involve the use of strong acids or bases to facilitate the rearrangement .

Analyse Chemischer Reaktionen

4-Azatricyclo[5.2.0.0~1,4~]nonane undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4-Azatricyclo[5.2.0.0~1,4~]nonane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Azatricyclo[5.2.0.0~1,4~]nonane involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

4-Azatricyclo[5.2.0.0~1,4~]nonane can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific tricyclic structure, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

330197-23-4

Molekularformel

C8H13N

Molekulargewicht

123.20 g/mol

IUPAC-Name

4-azatricyclo[5.2.0.01,4]nonane

InChI

InChI=1S/C8H13N/c1-3-8-4-6-9(8)5-2-7(1)8/h7H,1-6H2

InChI-Schlüssel

UBVGPGMGPBDSJF-UHFFFAOYSA-N

Kanonische SMILES

C1CC23C1CCN2CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.